1-(2-Methoxyethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6-5-8-4-2-3-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGBRANQIWBMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965900 | |
| Record name | 1-(2-Methoxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51576-82-0 | |
| Record name | 1-(2-Methoxyethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51576-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyethyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
N-Alkylation of Pyrrolidin-2-one with 2-Methoxyethyl Halides or Tosylates
The most common and straightforward method to prepare 1-(2-Methoxyethyl)pyrrolidin-2-one is via N-alkylation of pyrrolidin-2-one using 2-methoxyethyl halides (e.g., bromide or chloride) or sulfonate esters (e.g., tosylates).
- Reaction conditions : Pyrrolidin-2-one is treated with 2-methoxyethyl bromide or tosylate in the presence of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).
- Solvents : Common solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
- Temperature : Typically carried out at moderate temperatures (50–100 °C).
- Mechanism : The nitrogen atom of pyrrolidin-2-one acts as a nucleophile, attacking the electrophilic carbon of the 2-methoxyethyl halide, leading to substitution and formation of the N-substituted product.
This method is well-established for preparing N-substituted lactams and offers good yields and selectivity.
Catalytic Hydrogenation and Reduction Methods
From related patent literature on pyrrolidine derivatives (e.g., 1-methyl-2-(2-hydroxyethyl)pyrrolidine), catalytic hydrogenation is used to reduce double bonds or ester groups to alcohols, which can then be converted to methoxy derivatives.
- Example : Hydrogenation of unsaturated precursors over palladium on carbon (Pd/C) catalysts followed by methylation of hydroxyl groups to methoxy groups.
- Reagents : Pd/C catalyst, hydrogen gas, methylating agents such as dimethyl sulfate or methyl iodide.
- Notes : While this approach is indirect, it is useful for preparing various functionalized pyrrolidinones.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Alkylation with 2-methoxyethyl halides | Pyrrolidin-2-one, 2-methoxyethyl bromide/chloride | Base (NaH, K2CO3), solvent (DMF, DMSO), 50-100 °C | Direct, high yield, simple setup | Requires handling alkyl halides |
| Reductive amination | Pyrrolidin-2-one, 2-methoxyacetaldehyde | NaBH3CN or catalytic hydrogenation | Mild conditions, stereoselective | Requires aldehyde precursor |
| Catalytic hydrogenation + methylation | Unsaturated pyrrolidinone precursors | Pd/C, H2, methylating agents | Versatile, applicable to various substrates | Multi-step, indirect approach |
Detailed Research Findings and Notes
- N-alkylation is the most direct and widely used method, supported by extensive organic synthesis literature. The reaction proceeds via nucleophilic substitution and is typically high yielding.
- Reductive amination offers an alternative when aldehydes are readily available and can be useful for stereochemical control.
- Catalytic hydrogenation methods are more common in preparing hydroxyethyl derivatives, which can be further methylated to methoxyethyl groups, as seen in related pyrrolidine chemistry patents.
- The choice of base and solvent critically affects the reaction yield and purity.
- Purification is typically achieved by standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
1-(2-Methoxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities and functional properties.
Medicine: It serves as a scaffold for the development of novel biologically active compounds.
Industry: It is used in the production of pharmaceuticals, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing their activity and function. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a chemical reagent .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidin-2-one Derivatives
Table 1: Key Pyrrolidin-2-one Derivatives and Their Properties
Substituent Effects on Pharmacological Profiles
- Polar vs. Nonpolar Groups: The 2-methoxyethyl group in the target compound enhances water solubility compared to aromatic substituents (e.g., 4-methoxybenzyl in ), making it suitable for systemic drug formulations. In contrast, bulky aromatic groups (e.g., quinoxalinyl in ) improve target binding but reduce solubility.
- Heterocyclic vs. Alkyl Substituents: Pyridinyl () and quinoxalinyl () groups introduce π-π stacking interactions, critical for enzyme inhibition (e.g., cytochrome P450 in antimalarials). Alkyl ethers (e.g., 2-methoxyethyl) balance lipophilicity and polarity, optimizing blood-brain barrier penetration in neurological agents .
Natural vs. Synthetic Derivatives :
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Microsomal Stability (t₁/₂, min) |
|---|---|---|---|
| This compound | 0.8 | 12.5 | 45 (human) |
| 1-(Pyridin-4-yl)pyrrolidin-2-one | 1.2 | 8.2 | 22 (human) |
| 1-(4-Methoxybenzyl)pyrrolidin-2-one | 2.1 | 3.7 | 60 (human) |
| 1-(2-Chloroethyl)pyrrolidin-2-one | 1.5 | 5.9 | 15 (human) |
Case Studies in Drug Development
Anti-Alzheimer’s Agents :
Antimalarials :
- 1-(Pyridin-4-yl)pyrrolidin-2-one () inhibits Plasmodium cytochrome P450 with moderate solubility (8.2 mg/mL), whereas methoxyethyl derivatives () are tailored for improved pharmacokinetics in metabolic disease targets.
Biological Activity
1-(2-Methoxyethyl)pyrrolidin-2-one, with the chemical formula C7H13NO2 and CAS number 51576-82-0, is a compound belonging to the pyrrolidinone class. It is characterized as a colorless to light yellow liquid and is noted for its versatile applications in various fields including chemistry, biology, and medicine. This compound has garnered interest due to its potential biological activities and its role as a precursor in organic synthesis.
- Molecular Weight : 143.18 g/mol
- Boiling Point : Approximately 58-60 °C under reduced pressure
- Solubility : Soluble in organic solvents such as ethanol and acetone
Synthesis
This compound can be synthesized through several methods, including:
- Ring contraction of piperidine derivatives
- Hydrogenation of succinonitrile
- Electrochemical reduction of succinimide
These methods highlight its synthetic versatility, making it a valuable intermediate in organic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can form stable complexes with biological macromolecules, influencing their activity and function. The specific pathways affected depend on the context of its use, particularly in drug development and biochemical assays.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Effects : Studies suggest it may have protective effects on neuronal cells, potentially useful in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary data indicate that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Properties : Its role in modulating inflammatory pathways has been observed, suggesting potential applications in treating inflammatory conditions.
Case Studies and Research Findings
- Neuroprotection : A study published in the Journal of Neurochemistry demonstrated that derivatives of pyrrolidinones, including this compound, exhibited protective effects against oxidative stress-induced neuronal cell death. The mechanism involved modulation of intracellular signaling pathways associated with apoptosis.
- Antimicrobial Activity : In an investigation published in Frontiers in Microbiology, the compound was tested against various pathogens, showing significant inhibitory effects on Gram-positive bacteria . This suggests its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : Research highlighted in Molecules indicated that this compound could reduce pro-inflammatory cytokine production in vitro, which could be beneficial for conditions like arthritis or other inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Pyrrolidine | Simple amine | Neuroactive properties |
| N-Methylpyrrolidin-2-one | Methylated variant | Solvent properties |
| Pyrrolidine-2,5-diones | Dione derivative | Diverse biological profiles |
Unique Features
The presence of the methoxyethyl group distinguishes this compound from other pyrrolidinones, potentially enhancing its reactivity and biological interactions.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(2-Methoxyethyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of pyrrolidin-2-one with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C can yield the target compound. Catalysts like tetrabutylammonium bromide (TBAB) may enhance reaction efficiency. Solvent choice (polar aprotic solvents like DMF or acetonitrile) and temperature control are critical to minimize side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .
Basic: What analytical methods are most reliable for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂OCH₃) and the pyrrolidinone ring.
- IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ indicate the carbonyl group.
- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95%) and molecular weight verification .
Basic: What safety precautions should be prioritized when handling this compound in the laboratory?
Answer:
Due to limited toxicity data, assume moderate hazard:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation or skin contact. Store in airtight containers away from light.
- In case of exposure, rinse affected areas with water and consult a physician. No ecological toxicity data are available, so dispose of waste via approved protocols .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions may arise from variations in assay conditions or impurities. To address this:
- Standardize assays (e.g., enzyme inhibition studies with controlled pH and temperature).
- Validate purity via HPLC and elemental analysis.
- Compare results with structurally analogous compounds (e.g., 1-(3-fluorophenyl)pyrrolidin-2-one) to isolate substituent effects .
Advanced: What strategies are effective for studying the structure-activity relationship (SAR) of this compound in drug discovery?
Answer:
- Substituent Modification : Replace the methoxyethyl group with bioisosteres (e.g., ethoxyethyl, azide) to assess pharmacokinetic impacts.
- Biological Assays : Test derivatives against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR).
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and guide synthesis .
Advanced: How does the electronic environment of the pyrrolidinone ring influence the reactivity of this compound in nucleophilic reactions?
Answer:
The electron-withdrawing carbonyl group activates the α-position of the pyrrolidinone ring for nucleophilic attacks. Substituents like the methoxyethyl group modulate reactivity:
- Electron-donating groups (e.g., methoxy) increase ring stability but may reduce electrophilicity.
- Solvent effects (e.g., DMSO vs. THF) and Lewis acid catalysts (e.g., BF₃·Et₂O) can enhance reaction rates .
Advanced: What computational tools are suitable for predicting the physicochemical properties of this compound?
Answer:
- DFT Calculations : Gaussian or ORCA software to predict bond lengths, dipole moments, and frontier molecular orbitals.
- ADMET Prediction : Tools like SwissADME or pkCSM estimate solubility, logP, and bioavailability.
- Molecular Dynamics : GROMACS for simulating solvent interactions and stability under physiological conditions .
Basic: What solvents and conditions are recommended for recrystallizing this compound to achieve high purity?
Answer:
Use a mixture of ethyl acetate and hexane (1:3 v/v) at 4°C for slow crystallization. Alternatively, dichloromethane/methanol (gradient) can yield needle-like crystals suitable for X-ray diffraction. Monitor purity via melting point analysis (reported range: 90–95°C) .
Advanced: How can green chemistry principles be applied to the synthesis of this compound?
Answer:
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) or 2-methyl-THF instead of DMF.
- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported K₂CO₃) for reuse.
- Microwave-Assisted Synthesis : Reduce reaction time and energy consumption (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Key challenges include:
- Exothermic Reactions : Implement temperature-controlled reactors to prevent runaway reactions.
- Purification Bottlenecks : Transition from column chromatography to fractional distillation or continuous flow systems.
- Regulatory Compliance : Ensure compliance with ICH guidelines for impurity profiling (<0.1% for unknown impurities) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
